molecular formula C17H14BrN3O2S B11357165 N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3-ethoxybenzamide

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3-ethoxybenzamide

Cat. No.: B11357165
M. Wt: 404.3 g/mol
InChI Key: BQIUPIRSSXPOBR-UHFFFAOYSA-N
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Description

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3-ethoxybenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3-ethoxybenzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides or hydrazine derivatives with carbon disulfide or other suitable reagents under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through electrophilic aromatic substitution reactions using bromine or brominating agents.

    Attachment of the Ethoxybenzamide Moiety: The ethoxybenzamide group can be attached via amide bond formation, typically involving the reaction of an ethoxybenzoic acid derivative with an amine or amide coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Common industrial methods include batch and continuous flow processes, utilizing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding amine or alcohol derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, alkoxides, dimethylformamide, and elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3-ethoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and membrane integrity.

Comparison with Similar Compounds

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3-ethoxybenzamide can be compared with other similar compounds, such as:

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar in structure but with a chloroacetamide group instead of an ethoxybenzamide moiety.

    4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Contains a pyrazoline ring and a benzenesulfonamide group, differing in the heterocyclic core and functional groups.

    1,3,4-Thiadiazole Derivatives: A broad class of compounds with various substitutions on the thiadiazole ring, exhibiting diverse biological activities.

Properties

Molecular Formula

C17H14BrN3O2S

Molecular Weight

404.3 g/mol

IUPAC Name

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3-ethoxybenzamide

InChI

InChI=1S/C17H14BrN3O2S/c1-2-23-14-5-3-4-12(10-14)16(22)20-17-19-15(21-24-17)11-6-8-13(18)9-7-11/h3-10H,2H2,1H3,(H,19,20,21,22)

InChI Key

BQIUPIRSSXPOBR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)Br

Origin of Product

United States

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